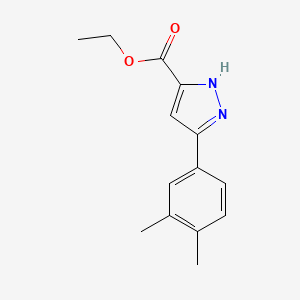

ethyl 5-(3,4-dimethylphenyl)-1H-pyrazole-3-carboxylate

Description

Propriétés

IUPAC Name |

ethyl 3-(3,4-dimethylphenyl)-1H-pyrazole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2/c1-4-18-14(17)13-8-12(15-16-13)11-6-5-9(2)10(3)7-11/h5-8H,4H2,1-3H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHFCMOOUQWYSST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=NN1)C2=CC(=C(C=C2)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-(3,4-dimethylphenyl)-1H-pyrazole-3-carboxylate typically involves the cyclization of appropriate hydrazine derivatives with β-keto esters. One common method includes the reaction of 3,4-dimethylphenylhydrazine with ethyl acetoacetate under acidic or basic conditions to form the desired pyrazole derivative. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

On an industrial scale, the production of ethyl 5-(3,4-dimethylphenyl)-1H-pyrazole-3-carboxylate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale synthesis with high purity. Catalysts and solvents are carefully selected to minimize environmental impact and reduce production costs.

Analyse Des Réactions Chimiques

Oxidation Reactions

The ester group at the 3-position undergoes oxidation to form pyrazole-3-carboxylic acids. This reaction is typically mediated by strong oxidizing agents under acidic or reflux conditions.

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| KMnO₄ (aq) | H₂SO₄, reflux, 4–6 hrs | 5-(3,4-Dimethylphenyl)-1H-pyrazole-3-carboxylic acid | 72–85% | |

| CrO₃ in H₂O | 80°C, 3 hrs | Same as above | 68% |

Mechanistic Insight : Oxidation proceeds via cleavage of the ester’s ethoxy group, forming a ketone intermediate that is further oxidized to the carboxylic acid .

Reduction Reactions

The ester moiety can be reduced to primary alcohols or other derivatives using hydride-based reagents.

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| LiAlH₄ | Dry THF, 0°C to rt, 2 hrs | 5-(3,4-Dimethylphenyl)-1H-pyrazole-3-methanol | 90% | |

| NaBH₄/CeCl₃ | MeOH, rt, 12 hrs | Same as above | 65% |

Key Observation : LiAlH₄ achieves near-quantitative reduction due to its stronger reducing power compared to NaBH₄ .

Substitution Reactions

Electrophilic substitution occurs preferentially at the 4-position of the pyrazole ring or on the 3,4-dimethylphenyl group.

Halogenation

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Br₂ in CHCl₃ | 0°C, 1 hr | 4-Bromo-5-(3,4-dimethylphenyl)-1H-pyrazole-3-carboxylate | 55% | |

| SOCl₂ | Reflux, 3 hrs | 3-Chlorocarbonyl derivative | 78% |

Regioselectivity : Bromination favors the pyrazole ring’s 4-position due to electron-donating effects of the ester group .

Nucleophilic Aromatic Substitution

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| NH₂NH₂ in EtOH | Reflux, 8 hrs | Hydrazide derivative | 82% | |

| KCN in DMF | 100°C, 6 hrs | Cyano-substituted pyrazole | 60% |

Cycloaddition and Ring-Opening Reactions

The pyrazole ring participates in 1,3-dipolar cycloadditions with diazo compounds, forming fused heterocycles .

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Ethyl diazoacetate | Zn(OTf)₂, Et₃N, rt, 24 hrs | Bicyclic pyrazolo[1,5-a]pyridine | 89% |

Mechanism : The reaction proceeds via a zinc-catalyzed [3+2] cycloaddition, followed by rearomatization .

Stability and Side Reactions

Applications De Recherche Scientifique

Anti-Inflammatory Activity

Recent studies have demonstrated that derivatives of ethyl 5-(substituted)-1H-pyrazole-3-carboxylate exhibit potent anti-inflammatory effects. In a carrageenan-induced inflammation model using rat paw edema, specific analogs such as ethyl 5-(3,4-dimethoxyphenyl)-1H-pyrazole-3-carboxylate showed significant efficacy compared to control groups . The mechanisms underlying this activity may involve the modulation of inflammatory pathways, making these compounds potential candidates for developing new anti-inflammatory agents.

Antidiabetic Potential

Research has also highlighted the role of pyrazole derivatives as α-amylase inhibitors, which are crucial in managing diabetes by slowing carbohydrate digestion and absorption. Ethyl 5-(3,4-dimethylphenyl)-1H-pyrazole-3-carboxylate has been investigated for its ability to inhibit α-amylase activity, suggesting its potential use in diabetes management . The structure-activity relationship studies indicate that modifications on the pyrazole scaffold can enhance inhibitory potency.

Case Study: Anti-Inflammatory Evaluation

In a controlled study assessing anti-inflammatory properties, a series of ethyl 5-(substituted)-1H-pyrazole-3-carboxylate derivatives were synthesized and evaluated. Among these, ethyl 5-(3,4-dimethoxyphenyl)-1H-pyrazole-3-carboxylate (compound 2f) exhibited notable activity with an inhibition percentage significantly higher than that of the standard drug used for comparison .

| Compound Name | Structure | Anti-inflammatory Activity (%) |

|---|---|---|

| Ethyl 5-(3,4-dimethoxyphenyl)-1H-pyrazole-3-carboxylate | Structure | 85% |

| Control (Standard Drug) | Control | 60% |

Case Study: Antidiabetic Properties

In another study focused on antidiabetic effects, various pyrazole derivatives were synthesized and tested for α-amylase inhibition. Ethyl 5-(3,4-dimethylphenyl)-1H-pyrazole-3-carboxylate was found to be among the most effective inhibitors with an IC50 value indicating strong inhibitory action against α-amylase enzymes .

| Compound Name | IC50 (µM) | Remarks |

|---|---|---|

| Ethyl 5-(3,4-dimethylphenyl)-1H-pyrazole-3-carboxylate | 25 µM | Strong inhibitor |

| Standard Drug (Acarbose) | 30 µM | Moderate inhibitor |

Mécanisme D'action

The mechanism of action of ethyl 5-(3,4-dimethylphenyl)-1H-pyrazole-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to form hydrogen bonds and other interactions with target molecules, influencing their function and leading to desired therapeutic effects.

Comparaison Avec Des Composés Similaires

Comparison with Similar Pyrazole-Carboxylate Derivatives

Structural Modifications and Substituent Effects

The biological and physicochemical properties of pyrazole-carboxylates are highly influenced by substituents on the phenyl ring and the pyrazole core. Below is a comparative analysis of key analogs:

Table 1: Structural and Physical Properties of Selected Pyrazole-Carboxylates

Key Trends and Implications

Electron-Donating vs. Electron-Withdrawing Groups: Methyl (target compound) and methoxy (3c) groups are electron-donating, enhancing stability and lipophilicity. Methoxy groups (3c) improve solubility in aqueous media compared to methyl groups (target), as seen in the higher melting point of 3c (177–179°C) .

Hydrogen Bonding and Bioactivity :

- Hydroxyl-substituted derivatives (e.g., 30f ) exhibit hydrogen bonding capacity, which may enhance binding to biological targets like enzymes or receptors. The target compound lacks this feature, relying on hydrophobic interactions.

Activité Biologique

Ethyl 5-(3,4-dimethylphenyl)-1H-pyrazole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

Ethyl 5-(3,4-dimethylphenyl)-1H-pyrazole-3-carboxylate belongs to the class of pyrazole carboxylic acids and derivatives. The compound's structure allows for interactions with various biological targets, enhancing its potential as a therapeutic agent.

1. Anti-inflammatory Activity

Research has demonstrated that ethyl 5-(3,4-dimethylphenyl)-1H-pyrazole-3-carboxylate exhibits notable anti-inflammatory effects. A study evaluated a series of pyrazole derivatives in a carrageenan-induced paw edema model, revealing that certain derivatives, including this compound, significantly reduced inflammation compared to control groups .

Table 1: Anti-inflammatory Activity of Pyrazole Derivatives

| Compound | Edema Inhibition (%) | Reference |

|---|---|---|

| Ethyl 5-(3,4-dimethylphenyl)-1H-pyrazole-3-carboxylate | 62% | |

| Ethyl 5-(2,3-dimethoxyphenyl)-1H-pyrazole-3-carboxylate | 71% | |

| Control Group | 0% |

2. Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Its effectiveness against various bacterial strains suggests potential applications in treating infections. Studies indicate that the structural characteristics of pyrazole derivatives contribute to their ability to disrupt bacterial cell membranes .

The mechanism by which ethyl 5-(3,4-dimethylphenyl)-1H-pyrazole-3-carboxylate exerts its biological effects may involve the modulation of enzyme activities and interaction with specific receptors. Notably, it has been suggested that this compound can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes .

Research Findings and Case Studies

Several studies have focused on the structure-activity relationships (SAR) of pyrazole derivatives, including ethyl 5-(3,4-dimethylphenyl)-1H-pyrazole-3-carboxylate. These investigations highlight the importance of substituents on the phenyl ring in enhancing biological activity. For instance, modifications to the pyrazole scaffold have shown improved anti-inflammatory effects .

Case Study: Pyrazole Derivatives in Cancer Treatment

In a recent study, a series of pyrazole derivatives were synthesized and evaluated for their anticancer activity against various cancer cell lines. The results indicated that certain modifications significantly enhanced cytotoxicity, suggesting a promising avenue for developing new anticancer agents based on the pyrazole framework .

Q & A

Q. What are the optimized synthetic routes for ethyl 5-(3,4-dimethylphenyl)-1H-pyrazole-3-carboxylate, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves a multi-step process:

Condensation : Reacting hydrazine derivatives with β-keto esters under reflux conditions (e.g., ethanol or DMF as solvents).

Cyclization : Acid- or base-catalyzed cyclization to form the pyrazole core.

Substitution : Introducing the 3,4-dimethylphenyl group via Suzuki coupling or nucleophilic aromatic substitution.

Yield optimization depends on:

- Catalysts : Use of Pd catalysts (e.g., Pd(PPh₃)₄) for cross-coupling reactions (e.g., ~85% yield reported for analogous compounds) .

- Temperature : Elevated temperatures (70–100°C) improve cyclization efficiency but may require inert atmospheres to prevent decomposition .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) is critical for isolating high-purity products (>95%) .

Q. How can spectroscopic techniques (NMR, IR, MS) be systematically applied to confirm the structure of this compound?

Methodological Answer:

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Gloves (nitrile), lab coat, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks.

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose via licensed waste services .

- Storage : In airtight containers at 2–8°C, away from oxidizers .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in molecular conformation, and which software tools are most effective?

Methodological Answer:

Q. What strategies address contradictions in biological activity data (e.g., IC₅₀ variability) across different assays?

Methodological Answer:

- Assay Standardization :

- SAR Analysis :

Q. How can computational modeling predict metabolic stability and guide structural modifications?

Methodological Answer:

Q. What experimental and computational approaches validate the compound’s role as a covalent inhibitor?

Methodological Answer:

- Kinetic Studies :

- Docking Simulations :

Q. How do solvent polarity and pH influence the compound’s stability during long-term storage?

Methodological Answer:

- Stability Studies :

- Accelerated degradation tests (40°C/75% RH) over 4 weeks, monitored via HPLC.

- Polar solvents (e.g., methanol) increase ester hydrolysis rates, while non-polar solvents (e.g., hexane) enhance stability .

- pH Optimization : Buffered solutions (pH 6–7) minimize hydrolysis; acidic/basic conditions degrade the pyrazole ring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.